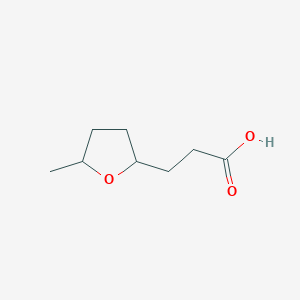

3-(5-Methyloxolan-2-yl)propanoic acid

Description

Contextualization of Tetrahydrofuran-2-yl-substituted Propanoic Acid Frameworks in Organic Chemistry

The tetrahydrofuran (B95107) ring is a prevalent structural motif found in numerous natural products and biologically active compounds. diva-portal.org Its presence can influence a molecule's solubility, polarity, and ability to form hydrogen bonds, all of which are critical factors in determining its chemical and biological behavior. When a propanoic acid side chain is attached at the 2-position of the tetrahydrofuran ring, it creates a chiral center, leading to the possibility of stereoisomers with distinct properties.

The general structure of a tetrahydrofuran-2-yl-substituted propanoic acid consists of the five-membered oxolane ring with a three-carbon acid chain extending from the carbon atom adjacent to the ring oxygen. This arrangement allows for a range of conformational possibilities and potential interactions with biological targets. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and can be readily converted into other functional groups such as esters, amides, and alcohols, providing a versatile handle for chemical modification.

Significance of 3-(5-Methyloxolan-2-yl)propanoic Acid within Heterocyclic Compound Research

While direct and extensive research on this compound is not widely documented in publicly available literature, its structural components suggest potential areas of significance. google.com The presence of a methyl group at the 5-position of the oxolane ring introduces an additional chiral center and can impact the molecule's lipophilicity and steric profile.

The significance of this particular compound can be inferred from the study of its analogues. For instance, substituted tetrahydrofuran derivatives have been designed and synthesized as potent inhibitors of HIV-1 protease, a key enzyme in the life cycle of the human immunodeficiency virus. nih.gov These inhibitors are designed to interact with the active site of the enzyme, and the tetrahydrofuran moiety often plays a crucial role in establishing these interactions. nih.gov Furthermore, furan (B31954) and tetrahydrofuran derivatives are key components in a variety of pharmaceuticals, including antibacterial and antiviral agents. google.com

The propanoic acid moiety itself is a common feature in many pharmacologically active compounds. Aryl propionic acid derivatives, for example, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). chemeo.com The combination of the oxolane ring and the propanoic acid functional group in this compound therefore presents a scaffold with potential for biological activity.

Evolution of Research Interests Pertaining to this compound and its Analogues

Research in the area of substituted oxolanes has evolved significantly, driven by the need for new therapeutic agents and sustainable chemical processes. The synthesis of substituted tetrahydrofurans is a key area of focus. Modern synthetic methods offer various routes to these heterocyclic systems.

One prominent method is the catalytic hydrogenation of furan derivatives. google.comrsc.orgnih.govmdpi.com Furans, which can be derived from biomass, can be selectively hydrogenated to the corresponding tetrahydrofurans using catalysts such as palladium on carbon. google.comgoogle.com This approach is part of a broader effort to develop green and sustainable chemical processes. For the synthesis of this compound, a potential precursor could be a furan-containing propanoic acid, which would then be hydrogenated.

Domino reactions, also known as cascade reactions, provide another efficient route to highly substituted tetrahydrofurans. rsc.orgrsc.org These reactions allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. Lewis base catalysis has been successfully employed in domino reactions to furnish substituted tetrahydrofuran derivatives. rsc.org

The development of stereoselective synthetic methods is also a major research interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. Enzymatic resolutions and asymmetric catalysis are powerful tools for obtaining enantiomerically pure substituted tetrahydrofurans. nih.gov

Unaddressed Research Questions and Emerging Directions in this compound Studies

Given the limited direct research on this compound, a number of research questions remain open. A primary area for future investigation would be the systematic exploration of its synthesis. Developing efficient and stereoselective routes to this compound and its stereoisomers would be a crucial first step.

A significant emerging direction would be the evaluation of its biological activity. Drawing parallels from its analogues, it would be of interest to screen this compound and its derivatives for various biological activities, including:

Antiviral activity: Particularly against enzymes like HIV-1 protease. nih.gov

Anticancer activity: Many heterocyclic compounds exhibit antiproliferative properties.

Antibacterial and antifungal activity: The furan and tetrahydrofuran moieties are present in numerous antimicrobial agents. nih.govmdpi.comresearchgate.net

Furthermore, the physicochemical properties of this compound, such as its pKa, lipophilicity, and metabolic stability, would need to be thoroughly characterized to understand its potential as a drug candidate. The methyl group at the 5-position could influence its metabolic profile, potentially blocking a site of metabolism and thereby improving its pharmacokinetic properties.

The tables below provide a summary of the basic properties of the parent compound, propanoic acid, and a hypothetical profile for this compound based on available data for its constituent parts.

Table 1: Physicochemical Properties of Propanoic Acid

| Property | Value | Source |

| Molecular Formula | C₃H₆O₂ | nih.gov |

| Molecular Weight | 74.08 g/mol | nih.gov |

| Boiling Point | 141 °C | wikipedia.org |

| Water Solubility | Miscible | wikipedia.org |

| pKa | 4.87 | foodb.ca |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₁₄O₃ | google.com |

| Molecular Weight | 158.19 g/mol | google.com |

| XlogP (predicted) | 0.9 | google.com |

An in-depth exploration of the synthetic methodologies for producing this compound reveals a variety of chemical and enzymatic strategies. These approaches focus on constructing the core oxolane ring with controlled stereochemistry and introducing the propanoic acid side chain. This article details the diverse total synthesis, semi-synthetic, and chemo-enzymatic routes, as well as stereoselective strategies for obtaining specific stereoisomers of this target compound.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methyloxolan-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6-2-3-7(11-6)4-5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNKEQXXSTZBPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 3 5 Methyloxolan 2 Yl Propanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a range of transformations, including esterification, amidation, reduction, and coupling reactions.

Amidation: Amide derivatives can be synthesized by reacting the carboxylic acid with an amine. scispace.comnih.gov This transformation often requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or POCl₃. scispace.comresearchgate.net These methods facilitate the formation of the amide bond under relatively mild conditions.

Table 1: Representative Esterification and Amidation Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 3-(5-Methyloxolan-2-yl)propanoic acid | Methanol, H₂SO₄ | Methyl 3-(5-methyloxolan-2-yl)propanoate | Esterification |

| This compound | Benzylamine, DCC | N-Benzyl-3-(5-methyloxolan-2-yl)propanamide | Amidation |

| This compound | SOCl₂, then Ethylamine | N-Ethyl-3-(5-methyloxolan-2-yl)propanamide | Amidation |

Reductions and Oxidations Involving the Propanoic Acid Functionality

Reductions: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. chemguide.co.ukdocbrown.info The reaction proceeds in an anhydrous solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an acidic workup to yield 3-(5-methyloxolan-2-yl)propan-1-ol. It is important to note that LiAlH₄ is a very reactive reagent and will reduce the carboxylic acid completely to the alcohol; stopping at the intermediate aldehyde is generally not feasible with this reagent. chemguide.co.uk

Oxidations: Carboxylic acids are generally resistant to further oxidation under standard conditions. However, specific oxidative decarboxylation reactions can occur under certain conditions, though these are less common for simple aliphatic carboxylic acids. The propanoic acid side chain itself does not readily undergo oxidation. One exception is methanoic acid, which can be easily oxidized due to the presence of a hydrogen atom directly attached to the carboxyl group. docbrown.info

Table 2: Representative Reduction of the Carboxylic Acid

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. LiAlH₄, Dry Ether; 2. H₃O⁺ | 3-(5-Methyloxolan-2-yl)propan-1-ol | Reduction |

Coupling Reactions for Complex Molecule Elaboration

While direct coupling reactions with the carboxylic acid itself are not standard, it can be converted to other functional groups that are amenable to cross-coupling reactions. For instance, conversion to an acid chloride or an ester could precede further transformations. More commonly, related organoboron or organohalide derivatives would be used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to form new carbon-carbon bonds. nih.govmdpi.com For example, if a bromo- or iodo-functionalized analogue of this compound were available, it could be coupled with a variety of organoboron reagents.

Modifications of the Oxolane Ring System

The oxolane ring, while relatively stable, can undergo functionalization at its unsubstituted positions or be subject to ring-opening and rearrangement reactions under specific conditions.

Direct C-H functionalization of the tetrahydrofuran ring is a field of active research. rsc.orgthieme-connect.comorganic-chemistry.org Radical-based reactions can introduce new substituents at the carbon atoms adjacent to the ring oxygen (α-positions). For instance, photocatalytic methods using bromine radicals have been shown to enable the site-selective α-C–H functionalization of tetrahydrofuran for C-S and C-C bond formation. rsc.org Such strategies could potentially be applied to introduce new functional groups onto the oxolane ring of this compound, although the selectivity between the different α-positions would need to be considered.

The oxolane ring is generally stable but can be opened under harsh conditions, such as with strong Lewis acids or under certain catalytic conditions. The presence of substituents can influence the regioselectivity of ring-opening. For instance, the tetrahydrofuran ring can participate in ring-opening reactions when a suitable leaving group is present.

Ring expansion and rearrangement reactions of oxolane derivatives are also known. nih.govrsc.orgresearchgate.net For example, photochemical methods have been developed for the ring expansion of oxetanes to tetrahydrofurans, and similar principles could potentially be explored for the rearrangement of substituted tetrahydrofurans. rsc.orgresearchgate.net These transformations often proceed through reactive intermediates like ylides or radical species.

Formation of Complex Adducts and Conjugates Involving this compound

The carboxylic acid moiety of this compound is a prime site for derivatization to form a variety of adducts and conjugates. This is a common strategy in medicinal chemistry and drug development to modify the pharmacokinetic and pharmacodynamic properties of a molecule.

The formation of such conjugates typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, an active ester, or by using a coupling agent such as a carbodiimide. This activated intermediate can then react with a nucleophile, such as an amine, alcohol, or thiol, to form an amide, ester, or thioester linkage, respectively.

Formation of Amide Conjugates:

A common derivatization is the formation of amide conjugates with amino acids, peptides, or other amine-containing molecules. These reactions are often facilitated by peptide coupling reagents to form a stable amide bond.

Table 2: Examples of Hypothetical Conjugates of this compound

| Conjugating Agent | Coupling Reagent | Resulting Conjugate | Linkage Type |

| Glycine methyl ester | EDC/HOBt | 3-(5-Methyloxolan-2-yl)propanoylglycine methyl ester | Amide |

| Polyethylene (B3416737) glycol (amine-terminated) | HATU | PEGylated this compound | Amide |

| Glucosamine | DCC | 3-(5-Methyloxolan-2-yl)propanoyl-glucosamine | Amide |

Note: This table presents hypothetical examples of conjugates to illustrate the chemical possibilities.

Formation of Mass Spectrometry Adducts:

In the context of analytical chemistry, particularly mass spectrometry, this compound can form various adducts with ions present in the electrospray or matrix-assisted laser desorption/ionization source. These adducts are crucial for determining the molecular weight and elemental composition of the analyte.

Table 3: Predicted Adducts of this compound in Mass Spectrometry

| Adduct Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₁₅O₃⁺ | 159.1016 |

| [M+Na]⁺ | C₈H₁₄NaO₃⁺ | 181.0835 |

| [M+K]⁺ | C₈H₁₄KO₃⁺ | 197.0575 |

| [M-H]⁻ | C₈H₁₃O₃⁻ | 157.0870 |

Data sourced from PubChem and is predictive.

Theoretical and Computational Studies of 3 5 Methyloxolan 2 Yl Propanoic Acid

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of 3-(5-methyloxolan-2-yl)propanoic acid at the molecular level. These computational methods provide a framework for understanding its geometry, stability, and reactivity.

Molecular Geometry Optimization and Stable Conformations

The conformational landscape of this compound is primarily dictated by the orientation of the propanoic acid side chain relative to the oxolane ring and the puckering of the five-membered ring itself. The oxolane (tetrahydrofuran) ring is not planar and typically adopts an envelope or twist conformation. wikipedia.org For a substituted oxolane, the substituents' positions can influence the preferred puckering to minimize steric hindrance.

The propanoic acid side chain possesses rotational freedom around its single bonds. A critical dihedral angle is that of the O=C-O-H in the carboxylic acid group, which can exist in syn and anti conformations. nih.govchemrxiv.org Ab initio quantum mechanical calculations on simpler carboxylic acids, such as acetic acid, have shown that the syn conformation is generally the more stable state in the gas phase. nih.govchemrxiv.org

For this compound, several low-energy conformers can be postulated based on the relative positions of the methyl group and the propanoic acid substituent on the oxolane ring (cis/trans isomerism), the puckering of the oxolane ring, and the rotation of the propanoic acid side chain. Geometry optimization using Density Functional Theory (DFT) would be necessary to determine the precise geometries and relative energies of these stable conformers. The choice of substituent orientation (axial vs. equatorial-like positions in the puckered ring) significantly impacts conformational stability, with larger groups preferentially occupying equatorial-like positions to reduce steric strain. libretexts.orglibretexts.org

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability. nih.govacs.org

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid group and the ether oxygen of the oxolane ring, which possess lone pairs of electrons. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group (C=O) in the propanoic acid moiety.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity.

| Descriptor | Formula | Theoretical Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A larger gap suggests higher stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Inverse of hardness, indicating susceptibility to chemical change. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic character of the molecule. |

Predicted Spectroscopic Parameters for Research Applications

Quantum chemical calculations can predict spectroscopic parameters, which are invaluable for interpreting experimental spectra.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be used to predict ¹H and ¹³C NMR chemical shifts. mdpi.commdpi.com For this compound, distinct signals would be predicted for the methyl protons, the protons on the oxolane ring, and the protons of the propanoic acid chain. The chemical shifts of the protons on the oxolane ring would be sensitive to their diastereotopic environments and the ring's conformation. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the carbons of the oxolane ring, the aliphatic chain carbons, and the methyl carbon.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical Infrared (IR) spectrum. researchgate.net Key predicted vibrational modes for this molecule would include the characteristic O-H stretching of the carboxylic acid (a broad band), the C=O stretching of the carbonyl group, C-O stretching vibrations for the ether and carboxylic acid functionalities, and various C-H stretching and bending vibrations.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, including its interactions with its environment.

Solvent Effects on the Conformation and Dynamics of this compound

The conformation and dynamics of this molecule are expected to be significantly influenced by the solvent. In aqueous solution, the polar carboxylic acid group will form hydrogen bonds with water molecules. nih.gov These interactions can stabilize conformers that might be less favorable in the gas phase. For instance, while the syn conformation of the carboxyl group is typically more stable in isolation, interactions with a protic solvent like water can also allow for the population of the anti conformation. nih.govchemrxiv.org

MD simulations can model the explicit interactions between the solute and solvent molecules, revealing details about the solvation shell structure and the dynamics of hydrogen bonding. rsc.org In a non-polar solvent, the molecule may exhibit a greater tendency for intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen, if sterically feasible. The flexibility of the propanoic acid chain and the puckering of the oxolane ring will also be affected by the viscosity and polarity of the solvent.

Modeling of Non-covalent Interactions with Hypothetical Chemical Entities

The functional groups in this compound—the carboxylic acid and the cyclic ether—are capable of engaging in a variety of non-covalent interactions. nih.govmdpi.com These interactions are crucial in contexts such as crystal engineering and molecular recognition.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (the -OH group) and acceptor (the C=O and -OH oxygens). The ether oxygen in the oxolane ring acts as a hydrogen bond acceptor. researchgate.net This allows for the formation of strong intermolecular hydrogen bonds with complementary functional groups. For example, in the solid state or in concentrated solutions, dimerization via hydrogen bonding between the carboxylic acid groups of two molecules is highly probable. nih.govrsc.org

Other Non-covalent Interactions: Besides hydrogen bonding, the molecule can participate in dipole-dipole interactions due to its polar nature. The aliphatic portions of the molecule (the propanoic chain and the oxolane ring) can engage in van der Waals and hydrophobic interactions. nih.gov

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Utilization of 3-(5-Methyloxolan-2-yl)propanoic Acid in the Construction of Complex Natural Products

The structural framework of this compound is embedded within several complex natural products, indicating its significance as either a biosynthetic precursor or a key fragment for total synthesis strategies.

Total Synthesis of Specific Polyketide Natural Products

While extensive documentation on the use of this compound in a wide array of polyketide syntheses is limited in publicly available literature, its structural signature is present in highly complex natural products. One prominent example is the polyketide "De-3936". The formal IUPAC name of this intricate molecule explicitly contains the this compound moiety as a fundamental component of its structure.

The IUPAC name for De-3936 is (2R)-2-[(2R,3R,4S,5R,6S)-2-hydroxy-6-[(1S)-1-[(2S,5R,7S,8R,9S)-2-[(...methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid. This highlights the direct incorporation of the oxolane-propanoic acid scaffold into the final natural product architecture.

Construction of Spiroketals and Cyclic Ether Scaffolds

The same natural product, De-3936, showcases the utility of oxolane-containing building blocks in the formation of more elaborate cyclic ether systems. The structure of De-3936 features not only the initial 5-methyloxolane ring but also a complex 1,10-dioxaspiro[4.5]decane system, which is a type of spiroketal. The synthesis of such spiroketal and polycyclic ether domains often relies on precursors that already contain cyclic ether fragments, which are then elaborated and cyclized. The presence of the 3-(5-methyloxolan-2-yl) fragment within this larger molecule underscores its role as a foundational element for assembling these sophisticated architectures.

Application in the Synthesis of Advanced Organic Molecules with Oxolane Moieties

The oxolane ring is a privileged structure in medicinal chemistry and materials science. Therefore, this compound represents a valuable starting material for creating novel molecules containing this motif.

Precursors for Substituted Propanoic Acid Derivatives

The carboxylic acid group of this compound can, in principle, be readily converted into a variety of other functional groups such as esters, amides, and alcohols. This would allow for the synthesis of a range of substituted propanoic acid derivatives where the 5-methyloxolane unit is retained. However, a detailed survey of available scientific literature did not yield specific, documented examples of such transformations originating from this particular starting material.

Building Blocks for Functionalized Heterocyclic Systems

The functional groups present in this compound could potentially be utilized in cyclization reactions to form new heterocyclic systems fused to or appended with the oxolane ring. For instance, the carboxylic acid could be part of a condensation reaction to form larger rings. Despite this potential, specific examples of this compound being used as a direct building block for the synthesis of other functionalized heterocyclic systems are not prominently reported in the searched chemical literature.

Role in Stereocontrolled Construction of Polycyclic Structures

The inherent chirality of this compound makes it an attractive candidate for use in stereocontrolled synthesis, where the goal is to produce a specific stereoisomer of a complex target molecule. The defined stereocenters on the oxolane ring can direct the stereochemical outcome of subsequent reactions, a crucial aspect in the synthesis of polycyclic natural products like De-3936. While its structural presence in such molecules implies its importance in their stereocontrolled assembly, specific research studies detailing the use of isolated this compound in substrate-controlled or reagent-controlled reactions for constructing polycyclic structures were not identified in the performed search.

Analytical Methodologies for Research on 3 5 Methyloxolan 2 Yl Propanoic Acid

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is an indispensable tool for isolating 3-(5-methyloxolan-2-yl)propanoic acid from reaction mixtures or natural sources and for assessing its purity. The choice of technique is dictated by the physicochemical properties of the compound and the analytical question at hand.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of organic acids like this compound due to its versatility and efficiency. sigmaaldrich.com Method development focuses on optimizing the separation from impurities and byproducts.

Reversed-phase (RP) HPLC is the most common mode employed for this type of analysis. ub.edu Columns with C18 (octadecylsilyl) bonded silica (B1680970) are frequently used because of their ability to retain and separate moderately polar compounds. lcms.cz Given the polar nature of the carboxylic acid group and the oxolane ring, specialized polar-embedded or aqueous-stable C18 columns may be selected to prevent phase collapse when using highly aqueous mobile phases. sigmaaldrich.comlcms.cz

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small amount of acid like phosphoric acid or formic acid. nih.govpensoft.net The acid serves to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the carboxyl group exhibits absorbance in the short UV wavelength range, typically around 210 nm. shimadzu.comoiv.int

A simple, selective, and stability-indicating RP-HPLC method can be developed and validated according to ICH guidelines for the analysis of the compound and its potential impurities. pensoft.netpensoft.netresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of organic acids. lcms.czoiv.int |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50 v/v) | Isocratic elution provides consistent separation. Acid suppresses ionization for better peak shape. pensoft.net |

| Flow Rate | 1.0 mL/min | Typical flow rate for analytical scale columns, balancing analysis time and resolution. pensoft.net |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. pensoft.net |

| Detection | UV at 210 nm | Carboxylic acid functional groups show UV absorbance at short wavelengths. shimadzu.comoiv.int |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. oiv.int |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing volatile compounds and complex mixtures. imreblank.chnih.gov Due to the low volatility of carboxylic acids, this compound requires chemical derivatization prior to GC analysis to convert it into a more volatile and thermally stable form. nih.gov

The most common derivatization method is esterification of the carboxylic acid group to form a methyl ester. nih.gov This can be achieved using various reagents, but care must be taken to choose a method that does not degrade the furan (B31954) ring, as acidic conditions can sometimes lead to ring opening or other side reactions. nih.gov

Once derivatized, the resulting methyl 3-(5-methyloxolan-2-yl)propanoate can be analyzed. The choice of GC column is critical for separating isomers and other components in a mixture. A mid-polar or polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., INNOWax) or a cyanopropylphenyl-polysiloxane, is often preferred for analyzing furan derivatives and esters to achieve adequate separation. nih.govnih.gov GC-MS analysis provides both retention time data for quantification and mass spectra for confident identification of the compound and any co-eluting impurities. researchgate.netnih.govflorajournal.com

Table 2: Representative GC-MS Conditions for Analysis of Derivatized this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization | Methylation (e.g., with diazomethane (B1218177) or BF₃/Methanol) | Increases volatility and thermal stability of the analyte for GC analysis. nih.gov |

| Column | HP-INNOWax, 30 m x 0.25 mm ID, 0.25 µm film | A polar column suitable for the separation of furanoid fatty acid methyl esters. nih.gov |

| Carrier Gas | Helium at 1 mL/min | Inert carrier gas standard for GC-MS applications. nih.gov |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | 60°C (2 min), then ramp 5°C/min to 240°C (7 min) | A temperature gradient allows for the separation of compounds with different boiling points. nih.gov |

| Detector | Mass Spectrometer (Electron Ionization, 70 eV) | Provides structural information for compound identification. imreblank.chnih.gov |

This compound possesses two stereocenters (at C2 and C5 of the oxolane ring), meaning it can exist as four possible stereoisomers. The separation and quantification of these individual enantiomers and diastereomers are crucial, as they often exhibit different biological activities. Chiral chromatography is the definitive method for this purpose.

Direct enantiomeric resolution can be achieved using HPLC with a chiral stationary phase (CSP). nih.govnih.gov These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to different retention times. Several types of CSPs are available, including:

Pirkle-type columns: Based on N-(3,5-dinitrobenzoyl)phenylglycine, these phases separate enantiomers through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. nih.gov Derivatization of the analyte may be required.

Polysaccharide-based columns: Coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are widely used and can often separate a broad range of racemic compounds without derivatization.

Protein-based columns: Columns using immobilized proteins like α1-acid glycoprotein (B1211001) (AGP) can separate racemic acids directly by mimicking biological receptor-ligand interactions. nih.gov

The development of a chiral separation method involves screening different CSPs and optimizing the mobile phase composition (including the type of organic modifier and any additives) to achieve baseline resolution of all stereoisomers. nih.gov

Spectroscopic Techniques for Structural Elucidation and Confirmation in Researchshimadzu.com

Spectroscopic methods are essential for confirming the chemical structure of this compound after isolation. oiv.int NMR and MS provide complementary information that, when combined, allows for an unambiguous assignment of the molecule's constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. acdlabs.combruker.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the molecular framework and define its stereochemistry. numberanalytics.comnumberanalytics.com

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms in the molecule.

2D NMR - COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to establish the spin systems within the propanoic acid chain and the oxolane ring. numberanalytics.com

2D NMR - HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the unambiguous assignment of carbon resonances. numberanalytics.com

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments of the molecule, such as linking the propanoic acid side chain to the oxolane ring. numberanalytics.com

2D NMR - NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments are key for determining stereochemistry. numberanalytics.com They detect protons that are close to each other in space, regardless of whether they are bonded. For this compound, NOESY can establish the relative cis/trans stereochemistry of the substituents at the C2 and C5 positions of the oxolane ring. researchgate.net

Advanced NMR techniques, such as those for measuring coupling constants (²'³JCH), can provide further refined data for stereochemical analysis. oup.com

Table 3: Key NMR Experiments for Structural Analysis of this compound

| Experiment | Information Obtained | Purpose |

|---|---|---|

| ¹H NMR | Chemical shift, integration, coupling constants | Identifies proton environments and neighboring protons. |

| ¹³C NMR | Chemical shift | Identifies the number and type of carbon atoms. |

| COSY | ¹H-¹H correlations through bonds | Maps proton-proton connectivity within spin systems. numberanalytics.com |

| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons. numberanalytics.com |

| HMBC | ¹H-¹³C multiple-bond correlations | Connects molecular fragments across quaternary carbons and heteroatoms. numberanalytics.com |

| NOESY/ROESY | ¹H-¹H correlations through space | Determines relative stereochemistry (cis/trans isomerism). numberanalytics.com |

Mass spectrometry is a vital technique that provides information on the molecular weight and elemental composition of a molecule. imreblank.ch

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR-MS) or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (to four or more decimal places). researchgate.netnih.gov This precision allows for the unambiguous determination of the molecular formula of this compound (C₈H₁₄O₃) by distinguishing its exact mass (158.0943 Da) from other possible formulas with the same nominal mass. libretexts.orglibretexts.orguni.lu

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion. nih.gov The molecule is ionized, typically using electrospray ionization (ESI) or electron ionization (EI), and the resulting molecular ion is selected and fragmented through collision-induced dissociation (CID). The pattern of fragment ions produced is like a fingerprint for the molecule's structure. youtube.com For this compound, characteristic fragmentation pathways would include:

Loss of water (H₂O) from the carboxylic acid or ring.

Loss of the carboxylic acid group (COOH) or related fragments.

Cleavage of the propanoic acid side chain.

Ring-opening of the oxolane moiety, followed by fragmentation, which is characteristic of furanoid compounds. imreblank.chmdpi.com

Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule as determined by NMR. imreblank.chnih.gov

Table 4: Predicted HRMS Data and Potential Fragments for this compound

| Ion/Fragment | Molecular Formula | Predicted m/z (Da) | Annotation |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₅O₃⁺ | 159.1016 | Protonated molecule uni.lu |

| [M+Na]⁺ | C₈H₁₄O₃Na⁺ | 181.0835 | Sodiated adduct uni.lu |

| [M-H]⁻ | C₈H₁₃O₃⁻ | 157.0870 | Deprotonated molecule uni.lu |

| [M-H₂O+H]⁺ | C₈H₁₃O₂⁺ | 141.0916 | Loss of water from protonated molecule uni.lu |

| [M-COOH]⁺ | C₇H₁₃O⁺ | 113.0966 | Loss of the carboxyl group (decarboxylation) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Methyloxolan-2-yl)propanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling a substituted oxolane moiety to a propanoic acid backbone. For example, esterification of 5-methyloxolane-2-carboxylic acid with propanol derivatives, followed by hydrolysis, is a plausible route. Reaction optimization may include adjusting catalysts (e.g., H₂SO₄ for ester hydrolysis), temperature control (50–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring intermediates by TLC and NMR ensures stepwise validation .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer :

- Purity : Use HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) with UV detection at 210–260 nm. Compare retention times against standards.

- Structural Confirmation : Employ - and -NMR to verify the oxolane ring (δ 1.8–2.2 ppm for methyl groups; δ 3.5–4.5 ppm for oxolane protons) and propanoic acid moiety (δ 2.4–2.6 ppm for CH₂, δ 12.1 ppm for COOH). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) .

Q. What are the critical physicochemical properties (e.g., pKa, solubility) of this compound, and how are they determined?

- Methodological Answer :

- pKa : Determine via potentiometric titration in aqueous solution (0.1 M KCl, 25°C). The carboxylic acid group typically exhibits a pKa ~4.6, consistent with propanoic acid derivatives .

- Solubility : Measure equilibrium solubility in water, DMSO, and ethanol using UV-Vis spectroscopy or gravimetric analysis. LogP values can be predicted via computational tools (e.g., ChemAxon) or experimentally via shake-flask methods .

Advanced Research Questions

Q. What metabolic pathways are hypothesized for this compound, and how can in vitro models validate these?

- Methodological Answer : Based on structurally related compounds (e.g., 3-(3,4-dihydroxyphenyl)propanoic acid), phase I metabolism may involve hydroxylation of the oxolane ring, while phase II metabolism could yield glucuronidated or sulfated derivatives. Validate using:

- Hepatocyte Assays : Incubate with primary hepatocytes (human/mouse) and analyze metabolites via LC-MS/MS.

- CYP450 Inhibition Studies : Screen against recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify metabolic enzymes .

Q. How can computational modeling predict the biological interactions of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the oxolane ring.

- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with experimental IC₅₀ data .

Q. What strategies resolve contradictions in spectroscopic data during derivative characterization?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to confirm stereochemistry and regioselectivity.

- Isotopic Labeling : Synthesize -labeled derivatives to clarify ambiguous NMR signals (e.g., overlapping proton environments).

- Reference Databases : Cross-check with NIST Chemistry WebBook or PubChem for spectral matches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.